molecular formula C14H31ClN2 B12683682 1-Ethyl-1-octylpiperazinium chloride CAS No. 109043-14-3

1-Ethyl-1-octylpiperazinium chloride

Cat. No.: B12683682
CAS No.: 109043-14-3
M. Wt: 262.86 g/mol
InChI Key: GOWQLDZDZAIJLI-UHFFFAOYSA-M
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Description

1-Ethyl-1-octylpiperazinium chloride is a quaternary ammonium salt featuring a piperazine core substituted with ethyl and octyl groups. Piperazinium derivatives are known for their applications in pharmaceuticals, ionic liquids, and surfactants due to their tunable hydrophobicity and charge distribution . The ethyl and octyl substituents likely enhance its amphiphilic nature, making it suitable for applications requiring both hydrophobic and hydrophilic interactions.

Properties

CAS No.

109043-14-3

Molecular Formula

C14H31ClN2

Molecular Weight

262.86 g/mol

IUPAC Name

1-ethyl-1-octylpiperazin-1-ium;chloride

InChI

InChI=1S/C14H31N2.ClH/c1-3-5-6-7-8-9-12-16(4-2)13-10-15-11-14-16;/h15H,3-14H2,1-2H3;1H/q+1;/p-1

InChI Key

GOWQLDZDZAIJLI-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCC[N+]1(CCNCC1)CC.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-1-octylpiperazinium chloride typically involves the alkylation of piperazine. The process begins with the reaction of piperazine with ethyl chloride to form 1-ethylpiperazine. This intermediate is then further reacted with octyl chloride to yield 1-Ethyl-1-octylpiperazinium chloride. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the alkylation process .

Industrial Production Methods: Industrial production of 1-Ethyl-1-octylpiperazinium chloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-1-octylpiperazinium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted piperazines, while oxidation and reduction can lead to different oxidation states of the piperazine ring .

Scientific Research Applications

1-Ethyl-1-octylpiperazinium chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Ethyl-1-octylpiperazinium chloride involves its interaction with specific molecular targets. The compound can interact with cellular membranes, leading to changes in membrane permeability and function. It may also interact with enzymes and receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural differences between 1-ethyl-1-octylpiperazinium chloride and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS Number Key Features
1-Ethyl-1-octylpiperazinium chloride* C₁₄H₃₁ClN₂⁺ ~278.9 (estimated) Ethyl, octyl Not provided Amphiphilic, quaternary ammonium
1-Ethyl-3-methylimidazolium chloride C₆H₁₁ClN₂ 146.62 Ethyl, methyl (imidazolium core) 65039-09-0 Ionic liquid, skin/eye irritant
1-Acetyl-4-methylpiperazine hydrochloride C₇H₁₅ClN₂O 178.67 Acetyl, methyl 60787-05-5 Piperazine derivative, polar
Piperazinium,4-(ethoxycarbonyl)-1-ethyl-1-octyl-, iodide (1:1) C₁₇H₃₅N₂O₂⁺·I⁻ 426.376 Ethyl, octyl, ethoxycarbonyl 110029-79-3 Iodide analog, higher molecular weight

*Estimated based on structural analogs.

Key Observations:
  • Alkyl Chain Impact : The octyl group in 1-ethyl-1-octylpiperazinium chloride increases hydrophobicity compared to shorter-chain analogs like 1-ethyl-3-methylimidazolium chloride. This could enhance its utility in micelle formation or as a phase-transfer catalyst .
  • Pharmaceutical Relevance : Piperazine derivatives like 1-acetyl-4-methylpiperazine hydrochloride (CAS 60787-05-5) are used in drug synthesis, suggesting that 1-ethyl-1-octylpiperazinium chloride might also serve as an intermediate in medicinal chemistry .

Physicochemical Properties

While direct data on the target compound is sparse, comparisons can be inferred:

Property 1-Ethyl-1-octylpiperazinium chloride (estimated) 1-Ethyl-3-methylimidazolium chloride 1-Acetyl-4-methylpiperazine hydrochloride
Solubility Moderate in polar solvents (e.g., water, ethanol) Highly water-soluble Soluble in polar aprotic solvents
Melting Point Likely <100°C (ionic liquid behavior) ~80–90°C >200°C (crystalline solid)
Hazards Potential skin/eye irritation (similar to imidazolium salts) Skin Irrit. 2, Eye Irrit. 2 Limited data; likely low acute toxicity
Notes:
  • The extended alkyl chain in 1-ethyl-1-octylpiperazinium chloride may reduce water solubility compared to smaller analogs like 1-ethyl-3-methylimidazolium chloride .
  • Piperazinium salts generally exhibit higher thermal stability than imidazolium-based ionic liquids due to their saturated ring structure .

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